PARP-1 Enzymatic Inhibition: Potency Comparison Against Recombinant Human PARP-1
7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one demonstrates moderate PARP-1 inhibitory activity in a recombinant enzymatic assay, with an IC50 of 100 nM after 1-hour incubation [1]. This places it in a comparable potency range to Olaparib (IC50 = 139 nM) but represents a 30-fold reduction in potency relative to the highly optimized clinical candidate AZ0108 (PARP-1 IC50 < 30 nM) and is less potent than research compound 11c (IC50 = 97 nM) [2]. Its activity profile suggests it serves as a valuable intermediate-activity comparator for structure-activity relationship (SAR) studies.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Olaparib: 139 nM; AZ0108: <30 nM; Compound 11c: 97 nM |
| Quantified Difference | 1.39-fold more potent vs. Olaparib; 3.3-fold less potent vs. AZ0108; roughly equipotent vs. 11c |
| Conditions | Inhibition of human recombinant PARP-1 after 1 hr by ELISA; comparable published studies for Olaparib and AZ0108 |
Why This Matters
This moderate potency provides a distinct starting point for lead optimization or a reference point for patent landscape analysis, preventing the inadvertent selection of an overly potent or unsuitable analog for specific research needs.
- [1] BindingDB BDBM50018753; CHEMBL3291324. Inhibition of human recombinant PARP-1 after 1 hr by ELISA. IC50: 100 nM. View Source
- [2] Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorganic Chemistry, 2018, 80, 169-180. View Source
